molecular formula C14H13N7OS B4506860 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4506860
M. Wt: 327.37 g/mol
InChI Key: DUSKEGFCKLVESP-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C14H13N7OS and its molecular weight is 327.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.09022924 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiadiazole-benzamide derivatives exhibit promising anticancer activity. A study involving the synthesis of novel Schiff’s bases containing thiadiazole scaffold and benzamide groups evaluated these compounds against a panel of human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). The study found several compounds with significant anticancer efficacy, highlighting the potential of thiadiazole and benzamide derivatives in cancer therapy (Tiwari et al., 2017).

Synthetic Utility

Thiadiazole and benzamide derivatives have been employed as intermediates in the synthesis of various heterocyclic compounds. For instance, the synthesis of 1,2,5-Thiadiazolidines 1,1-dioxides from amino acids and chlorosulfonyl isocyanate showcases the versatility of thiadiazole derivatives in creating valuable tools for asymmetric synthesis (Regainia et al., 2000).

Antimicrobial and Antioxidant Agents

Further research into 1,3,4‐Thiadiazoles has revealed their potential as antitumor and antioxidant agents. The annulation of 2-amino-1,3,4-thiadiazole with various compounds led to the creation of derivatives with evaluated antitumor properties (Hamama et al., 2013).

Inhibition of Carbonic Anhydrases

A study on acridine-acetazolamide conjugates, which include 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, found that these compounds inhibit carbonic anhydrases, crucial enzymes in many physiological processes. The conjugates showed potent inhibition against several human carbonic anhydrase isoforms, suggesting therapeutic applications in conditions involving these enzymes (Ulus et al., 2016).

Novel Heterocyclic Compounds

The reactivity of cyanomethylene functionality in thiadiazole derivatives has been utilized to construct new heterocycles, indicating the structural diversity and potential application of these compounds in developing novel materials with desired properties (Mohamed et al., 2020).

Properties

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7OS/c22-12(16-14-18-17-13(23-14)10-2-1-3-10)9-4-6-11(7-5-9)21-8-15-19-20-21/h4-8,10H,1-3H2,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSKEGFCKLVESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 6
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide

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